1-(4-Benzyloxyphenyl)-2-nitropropene
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Overview
Description
1-(4-Benzyloxyphenyl)-2-nitropropene is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a nitropropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Benzyloxyphenyl)-2-nitropropene can be synthesized through a multi-step process. One common method involves the nitration of 4-benzyloxybenzaldehyde to form 4-benzyloxybenzaldehyde oxime, followed by a condensation reaction with nitroethane under basic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzyloxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Reduction: 1-(4-Benzyloxyphenyl)-2-aminopropene.
Oxidation: 4-Benzyloxybenzoic acid.
Substitution: Various substituted nitropropene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Benzyloxyphenyl)-2-nitropropene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Benzyloxyphenyl)-2-nitropropene largely depends on its chemical reactivity. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then interact with various biological targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(4-Benzyloxyphenyl)-2-aminopropene: Similar structure but with an amine group instead of a nitro group.
4-Benzyloxybenzoic acid: Oxidized form of the benzyloxy group.
2-(4-Benzyloxyphenyl)-3-hydroxychromen-4-one: A flavonoid derivative with similar benzyloxy substitution.
Properties
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOAKJRIOGEBC-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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